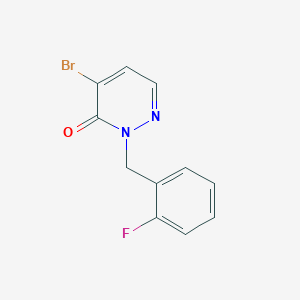
4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
The compound has been utilized in the synthesis of complexes like [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2], which are characterized by specific crystallographic data indicating their potential in material sciences and molecular engineering (Jing & Img, 2003).
Myocardial Perfusion Imaging with PET
In cardiovascular research, 18F-labeled pyridaben analogs of this compound have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents for Positron Emission Tomography (PET), highlighting its application in advanced medical diagnostics (Mou et al., 2012).
Anticancer, Antiangiogenic, and Antioxidant Agents
Derivatives of the compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines, demonstrating potential as anticancer, antiangiogenic, and antioxidant agents. This research opens avenues for new cancer therapies (Kamble et al., 2015).
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, indicating its significance in pharmaceutical synthesis (Wang et al., 2016).
Spectroscopy and Crystal Structure Analysis
The compound's derivatives have been characterized using various spectroscopic techniques and X-ray diffraction studies, underlining its role in structural chemistry and molecular design (Kalai et al., 2020).
Properties
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-6-14-15(11(9)16)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPJZJOEZBBAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
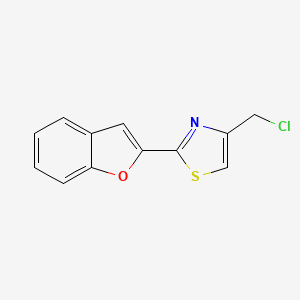
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)


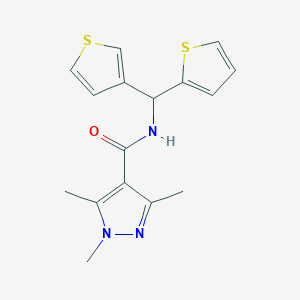
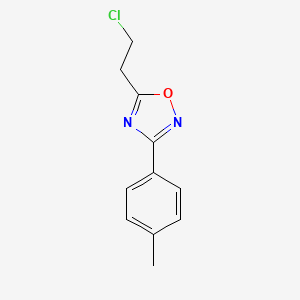
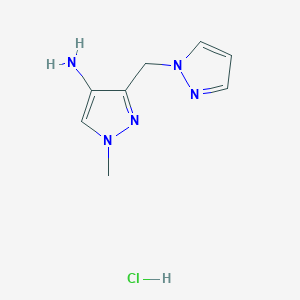
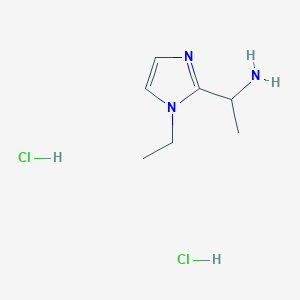
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)
![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)
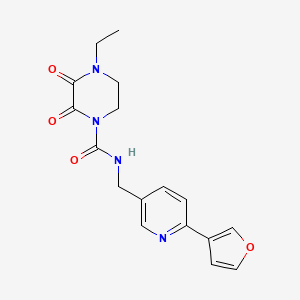

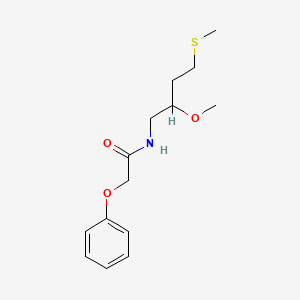
![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)
